molecular formula C13H16F3N3O2 B1304760 Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate CAS No. 215654-84-5

Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate

Cat. No. B1304760
M. Wt: 303.28 g/mol
InChI Key: HWGLRBSZHOOUNW-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate is a chemical compound used in scientific research. It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It possesses unique properties that make it valuable for various applications, including drug discovery and development.


Molecular Structure Analysis

The molecular structure of Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate is represented by the linear formula C13H16F3N3O2 . The InChI Code for this compound is 1S/C13H16F3N3O2/c1-2-21-11(20)9-4-7-19(8-5-9)12-17-6-3-10(18-12)13(14,15)16/h3,6,9H,2,4-5,7-8H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate has a molecular weight of 303.28 . It has a density of 1.3±0.1 g/cm3 . The boiling point of this compound is 381.8±52.0 °C at 760 mmHg . The physical form of this compound can be liquid, solid, or semi-solid .

Scientific Research Applications

Synthetic Chemistry Applications

Hybrid catalysts play a crucial role in the synthesis of complex molecules, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the pharmaceutical industry due to their bioavailability and broader synthetic applications. These scaffolds are synthesized using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, demonstrating the importance of advanced synthetic methodologies in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pharmacology and Drug Development

In pharmacology, the structure of Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate is relevant in the context of drug development, specifically in the design and study of inhibitors for various enzymes and receptors. For example, dipeptidyl peptidase IV inhibitors, which are crucial for the treatment of type 2 diabetes mellitus, often involve pyrimidine and piperidine scaffolds, highlighting the compound's relevance in synthesizing potential therapeutic agents (Mendieta, Tarragó, & Giralt, 2011).

Material Science

In the field of materials science, compounds containing pyrimidine rings, similar to the one in Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate, are explored for their optoelectronic properties. These compounds are being studied for their potential applications in creating novel optoelectronic materials, including luminescent small molecules and chelate compounds for photo- and electroluminescence, highlighting the compound's versatility beyond pharmacological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety information for Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate indicates that it may cause serious eye irritation and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-4-7-19(8-5-9)12-17-6-3-10(18-12)13(14,15)16/h3,6,9H,2,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGLRBSZHOOUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379024
Record name ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate

CAS RN

215654-84-5
Record name ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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